(3-Allyl-phenyl)-methanol
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Overview
Description
(3-Allyl-phenyl)-methanol is an organic compound characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Allyl-phenyl)-methanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the allylation of phenylmethanol derivatives using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nanostructured catalysts has been explored to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Allyl-phenyl)-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-Allyl-phenyl)-methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Allyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways .
Comparison with Similar Compounds
Phenylmethanol: Similar structure but lacks the allyl group.
Allyl phenyl ether: Contains an ether linkage instead of a hydroxyl group.
2-Allylphenol: Similar structure with the allyl group in a different position.
Uniqueness: (3-Allyl-phenyl)-methanol is unique due to the presence of both an allyl group and a hydroxyl group attached to the phenyl ring.
Properties
IUPAC Name |
(3-prop-2-enylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7,11H,1,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGHCPCYSTUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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